Lanthanum--magnesium (1/2)
Description
Significance of Lanthanum-Magnesium Intermetallics in Advanced Materials Research
The addition of rare-earth elements like lanthanum to magnesium alloys is a key strategy for developing lightweight construction materials suitable for high-temperature applications. aemree.com La-Mg intermetallics contribute significantly to the properties of these alloys. Their formation can lead to grain refinement and precipitation hardening, which in turn enhances the strength and creep resistance of the material. sae.orgiaea.org
The La-Mg system is of particular interest for hydrogen storage applications. The intermetallic compound LaMg2, along with others in the La-Mg family, has been investigated for its potential to absorb and store hydrogen. aip.org The addition of lanthanum can create conditions favorable for hydrogen interaction, thereby increasing the absorption capacity of the material. aip.org Furthermore, certain La-Mg based alloys have shown promise in biomedical applications, with studies indicating that lanthanum-containing magnesium alloys can exhibit antitumor properties. mdpi.com
Historical Development of La-Mg System Investigations
The study of the La-Mg system dates back several decades, with early investigations focusing on establishing the phase diagram. The assessed Mg-La phase diagram is primarily based on the work of Manfrinetti and Gschneidner from 1986 in the 40 to 100 at.% La composition range, with other parts of the system relying on data from as early as 1931. himikatus.ru These early studies identified the existence of several intermetallic compounds, including LaMg2. himikatus.ru
The Swedish chemist Carl Gustaf Mosander first discovered lanthanum in 1839. wikipedia.org However, pure lanthanum metal was not isolated until 1923. wikipedia.org The development of magnesium alloys also has a long history, with their use as lightweight structural materials being a primary driver for research. wikipedia.org The systematic investigation of the effects of adding lanthanum and other rare-earth elements to magnesium has been a more recent focus, driven by the demand for high-performance materials in the aerospace and automotive industries. psu.edu
Current Academic Research Trajectories for Lanthanum-Magnesium (1/2) Intermetallic Compound (LaMg2)
Current research on the LaMg2 intermetallic compound is multifaceted, exploring its structural, thermodynamic, and mechanical properties, as well as its potential applications.
Structural Analysis: Researchers have synthesized single crystals of LaMg2, confirming its cubic Laves phase structure (MgCu2-type). researchgate.netresearchgate.net The crystal structure of LaMg2 has been reported with different space groups, including hexagonal P6_3/mmc and orthorhombic Cmcm, indicating the complexity of this system. materialsproject.orgmaterialsproject.org
Thermodynamic and Mechanical Properties: First-principles calculations based on density functional theory (DFT) have been employed to investigate the thermodynamic and mechanical properties of La-Mg phases, including LaMg2. researchgate.netpsu.edu These studies provide insights into the stability and elastic properties of the compound. Phase stability analyses have suggested that LaMg2 may be metastable at low temperatures. psu.edu
Hydrogen Storage: A significant area of current research is the investigation of LaMg2 and related compounds for hydrogen storage. aip.org Studies have explored the hydrogenation process of similar intermetallic systems, such as LaMg2Ni, which undergoes a metal-to-non-metal transition upon hydrogenation. researchgate.netaps.org
Advanced Materials Development: The role of LaMg2 as a strengthening phase in magnesium alloys continues to be an active area of research. The formation of intermetallic compounds like LaMg2 at grain boundaries can impede dislocation motion, thereby improving the mechanical properties of the alloy. sae.org
Data on LaMg2 Crystal Structure:
| Property | Value | Source |
| Crystal System | Hexagonal | materialsproject.org |
| Space Group | P6_3/mmc | materialsproject.org |
| Lattice Parameter 'a' | 6.279 Å | materialsproject.org |
| Lattice Parameter 'c' | 9.875 Å | materialsproject.org |
| Property | Value | Source |
| Crystal System | Orthorhombic | materialsproject.org |
| Space Group | Cmcm | materialsproject.org |
| Lattice Parameter 'a' | 9.120 Å | materialsproject.org |
| Lattice Parameter 'b' | 5.660 Å | materialsproject.org |
| Lattice Parameter 'c' | 9.120 Å | materialsproject.org |
| Property | Value | Source |
| Crystal System | Cubic | researchgate.net |
| Space Group | Fd3m | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
12188-19-1 |
|---|---|
Molecular Formula |
LaMg2 |
Molecular Weight |
187.52 g/mol |
InChI |
InChI=1S/La.2Mg |
InChI Key |
HHEIGDWATABVLZ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[La] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Lanthanum Magnesium 1/2 Intermetallic Compounds
Fundamental Synthesis Approaches for LaMg₂
The primary methods for synthesizing LaMg₂ involve either reacting the elements in their solid state or melting them to form the compound from a liquid phase.
Solid-State Reaction Pathways
Solid-state reaction is a common and straightforward method for producing various ceramic and intermetallic compounds. youtube.com This approach involves the direct reaction between solid precursors at temperatures below their melting points. For the synthesis of LaMg₂, this typically includes:
Powder Mixing: High-purity powders of lanthanum and magnesium are intimately mixed in the desired stoichiometric ratio (1:2).
Compaction: The powder mixture is often compacted into pellets to ensure close contact between the reactant particles.
Heat Treatment: The compacted mixture is heated in a controlled, inert atmosphere (such as argon) or under a vacuum to prevent the oxidation of the highly reactive metals. The temperature is maintained below the melting point of magnesium for an extended period to allow for atomic diffusion and the formation of the LaMg₂ phase.
A variation of this method involves contacting the raw material mixture with hydrogen gas at a temperature below the melting point of magnesium. This can lead to the absorption or adsorption of hydrogen by the magnesium particles, which may facilitate the subsequent reaction to form the intermetallic compound in a sealed vessel. google.com The primary mechanism relies on the slow diffusion of atoms through the solid material to form the new compound. youtube.com
Melt-Based Methodologies
Melt-based techniques involve heating the constituent elements above their melting points to form a liquid solution from which the desired intermetallic compound solidifies upon cooling.
The formation of LaMg₂ from a melt is governed by a peritectic reaction. A peritectic reaction is a three-phase reaction in which a liquid phase and a solid phase react at a specific temperature to form a new, different solid phase upon cooling. youtube.comdoitpoms.ac.uk This can be represented by the general formula: L + α → β.
In the La-Mg system, upon cooling a melt with the appropriate composition, a primary solid phase (α) first crystallizes from the liquid (L). At the peritectic temperature, this primary solid reacts with the remaining liquid to form the new solid phase, β (LaMg₂). usp.br This new phase typically nucleates at the interface between the primary solid and the liquid. researchgate.net For the reaction to continue, atoms from the primary solid and the liquid must diffuse through the newly formed product layer. usp.br
A significant challenge in synthesizing compounds via a peritectic reaction is achieving a homogenous, single-phase final product. usp.br The peritectic reaction is often incomplete for several reasons:
Diffusion Barrier: The newly formed LaMg₂ solid phase creates a layer that separates the initial reactants (the primary solid and the liquid). usp.br
Slow Diffusion: Atomic diffusion through this solid product layer is significantly slower than through the liquid. As the layer thickens, the reaction rate decreases dramatically. usp.br
Incomplete Reaction: Unless the cooling rate is extremely slow to allow sufficient time for diffusion, the reaction will cease, leaving a cored microstructure. This structure consists of the primary solid phase encased in a layer of the peritectic compound, all embedded in a matrix formed from the remaining liquid that solidifies into other phases. doitpoms.ac.uk Consequently, equilibrium is rarely achieved in practice, resulting in a multi-phase material rather than pure LaMg₂. usp.br
A major complication in the melt-based synthesis of La-Mg alloys is the high vapor pressure of magnesium. researchgate.net At the elevated temperatures required to melt lanthanum and ensure a homogeneous liquid phase, magnesium has a strong tendency to evaporate. This leads to:
Loss of Stoichiometry: The evaporation of magnesium alters the composition of the melt, making it difficult to maintain the precise 1:2 La-to-Mg ratio required for the formation of LaMg₂.
Process Control Difficulties: To counteract this evaporation, synthesis must often be carried out in sealed crucibles, typically made of a non-reactive material like tantalum, or under a high pressure of an inert gas to suppress the vaporization of magnesium. researchgate.net The exponential increase in magnesium's vapor pressure with temperature requires careful control over the synthesis environment. springerprofessional.de
Advanced Fabrication Techniques for La-Mg-Based Systems
To overcome the challenges associated with conventional synthesis routes, several advanced fabrication techniques have been developed. These methods can produce materials with more homogeneous microstructures and non-equilibrium phases.
Mechanical Alloying (MA): This is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. MA can be used to synthesize a wide range of equilibrium and non-equilibrium alloy phases at room temperature, potentially bypassing the difficulties of peritectic reactions and magnesium vapor pressure associated with melting. researchgate.net
Gas Atomization: This technique involves melting the alloy and then breaking up the molten stream with high-velocity inert gas jets, creating fine, rapidly solidified droplets. This rapid cooling can help suppress the formation of coarse, segregated microstructures typical of slower cooling methods. The resulting powders, which may have a more homogeneous or even amorphous structure, can then be consolidated into a bulk material. researchgate.net
Data Tables
Table 1: Comparison of Synthesis Methodologies for LaMg₂
| Methodology | Description | Advantages | Disadvantages |
| Solid-State Reaction | Reaction of constituent powders below their melting points. youtube.com | Simplicity; avoids Mg vapor pressure issues. | Slow reaction rates; requires long processing times; may result in incomplete reaction. |
| Melt-Based Synthesis | Solidification from a molten state of constituent elements. | Can produce crystalline structures directly from the melt. | Peritectic reaction leads to phase impurity usp.br; high Mg vapor pressure causes compositional control issues. researchgate.net |
| Mechanical Alloying | High-energy milling of elemental powders. researchgate.net | Can form non-equilibrium phases; bypasses high-temperature issues. | Can introduce impurities from milling media; potential for amorphization instead of desired crystalline phase. |
| Gas Atomization | Rapid solidification of molten alloy into powder. researchgate.net | Produces fine, homogeneous powders; high cooling rates can suppress segregation. | Requires specialized equipment; produces powder that needs further consolidation. |
Mechanical Ball Milling for Composite Preparation
Mechanical ball milling is a versatile solid-state powder metallurgy technique used to synthesize a wide range of materials, including intermetallic compounds like LaMg2. This top-down approach involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process leads to the formation of nanocrystalline or even amorphous structures, and enables the synthesis of compounds from elements that may be immiscible in the liquid state. mdpi.com
The synthesis of magnesium-based alloys through mechanical alloying is a well-established method. For instance, ternary alloys such as Mg-Zn-Ca and Mg-Zn-Co have been successfully synthesized using planetary ball mills under an inert argon atmosphere to prevent oxidation of the highly reactive magnesium powder. mdpi.commdpi.com The process parameters, including milling time, rotational speed, and the ball-to-powder ratio (BPR), are crucial in determining the final state of the alloy powder. mdpi.com
During the mechanical alloying of elemental lanthanum and magnesium powders to form LaMg2, the severe plastic deformation induced by the milling action refines the grain structure and promotes the interdiffusion of the elements. The formation of the LaMg2 intermetallic phase is a result of the intimate mixing and high defect density created during milling. Studies on similar Mg-based systems have shown that intermetallic phases can be formed directly during milling. mdpi.commdpi.com For example, in the Mg-Zn-Ca system, the MgZn intermetallic phase was identified after milling. mdpi.com
The parameters for mechanical milling can be tailored to achieve the desired microstructure. Longer milling times and higher rotational speeds generally lead to finer grain sizes and a more homogeneous distribution of the constituent elements. However, excessive milling can sometimes lead to contamination from the milling media or the formation of undesirable amorphous phases. mdpi.com
Table 1: Typical Parameters for Mechanical Ball Milling of Mg-based Alloys
| Parameter | Range/Value | Influence on Composite |
| Rotational Speed | 200 - 1500 rpm | Higher speeds increase energy input, leading to faster alloying and finer grain refinement. semanticscholar.orgresearchgate.net |
| Milling Time | 2 - 30 hours | Longer times promote the formation of homogeneous alloys and intermetallic phases, but may increase contamination. mdpi.commdpi.comresearchgate.net |
| Ball-to-Powder Ratio (BPR) | 10:1 - 20:1 | A higher BPR enhances the milling efficiency and the rate of particle size reduction. semanticscholar.org |
| Milling Atmosphere | Argon or other inert gas | Prevents oxidation of the reactive metal powders, particularly magnesium. mdpi.com |
| Process Control Agent (PCA) | Stearic acid, Hexane | Used in small amounts to prevent excessive cold welding and agglomeration of the powder particles. |
This table presents typical parameters based on studies of various magnesium-based alloys synthesized by mechanical milling. The optimal parameters for LaMg2 would require specific experimental validation.
Electrodeposition of Thin Films (e.g., LaMg2Ni9)
Electrodeposition is a powerful technique for fabricating thin films of metals and alloys with controlled thickness, morphology, and composition. While the direct electrodeposition of LaMg2 is not widely reported, the synthesis of related multi-element alloy films, such as the AB3-type alloy LaMg2Ni9, can be explored through this method. The process involves the reduction of ionic species from an electrolyte onto a conductive substrate.
A significant challenge in the electrodeposition of lanthanum-magnesium alloys is the high reactivity of both metals, especially magnesium, which cannot be readily deposited from aqueous solutions due to its highly negative reduction potential and the competing hydrogen evolution reaction. Therefore, non-aqueous electrolytes, such as organic solvents or ionic liquids, are necessary. researchgate.net The electrodeposition of magnesium has been successfully demonstrated in non-aqueous electrolytes like tetrahydrofuran (B95107) (THF) containing a Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) or in ionic liquids with a suitable magnesium salt like Mg(CF3SO3)2. researchgate.net
For a complex alloy like LaMg2Ni9, the electrolyte would need to contain soluble precursors for all three elements (Lanthanum, Magnesium, and Nickel). Lanthanum and nickel salts compatible with the chosen non-aqueous solvent would be required. The deposition potentials of the individual metals must be sufficiently close to enable co-deposition. The morphology and composition of the resulting thin film are highly dependent on parameters such as the concentration of metal ions in the bath, the applied potential or current density, the temperature, and the nature of the substrate. ltschem.commdpi.com
The synthesis of lanthanum nickelate (LaNiO3) thin films from chemical solution deposition provides some insight into handling lanthanum-containing precursors. researchgate.netcsic.es For the electrodeposition of LaMg2Ni9, a three-electrode cell would typically be used, with a reference electrode, a counter electrode (often platinum), and the working electrode (the substrate onto which the film is deposited). sciopen.com
Table 2: Hypothetical Parameters for Electrodeposition of La-Mg-Ni Thin Films
| Parameter | Proposed Value/Condition | Rationale and Expected Influence |
| Electrolyte | Non-aqueous (e.g., THF, Ionic Liquid) | To overcome the high reactivity of magnesium and prevent hydrogen evolution. researchgate.net |
| Precursors | La(III) salt, Mg(II) salt (e.g., Mg(CF3SO3)2), Ni(II) salt | Must be soluble and stable in the chosen non-aqueous solvent. |
| Applied Potential | Controlled potential (potentiostatic) or current (galvanostatic) | Determines the driving force for reduction and influences film composition, morphology, and growth rate. mdpi.com |
| Temperature | Room temperature to slightly elevated | Affects ionic conductivity, diffusion rates, and reaction kinetics. |
| Substrate | Conductive material (e.g., Cu, ITO-coated glass) | Provides the surface for film nucleation and growth. researchgate.netsciopen.com |
Influence of Processing Parameters on Microstructural Evolution
The microstructure of LaMg2 intermetallic compounds, whether in bulk or thin film form, is profoundly influenced by the processing parameters. The microstructure, which includes grain size, phase distribution, and the presence of secondary phases or defects, in turn dictates the material's mechanical and physical properties.
In materials produced by mechanical alloying, the as-milled powder typically possesses a nanocrystalline grain structure. Subsequent processing steps, such as consolidation via sintering or hot extrusion, are often required to produce a dense bulk material. The temperature, pressure, and duration of these consolidation steps are critical. For example, high cooling rates during solidification processes, such as in atomized powders, can lead to a refined microstructure and the formation of supersaturated metastable structures. researchgate.net
Post-synthesis heat treatment or annealing is another crucial step where processing parameters significantly impact the microstructure. Annealing can be used to relieve internal stresses induced during milling, promote the crystallization of amorphous phases, and control grain growth. The annealing temperature and time must be carefully selected to achieve the desired phase composition and grain size. For instance, in Al-Si-Fe-Mg alloys modified by friction stir processing, the rotational and transverse speeds, which control heat input, have a significant effect on grain refinement and the dissolution of secondary phases. mdpi.com Similarly, in laser surface modification of magnesium alloys, parameters like laser power and scan speed determine the depth of the modified layer and the resulting microstructure.
The addition of other elements can also influence the microstructure. For example, the addition of lanthanum to magnesium alloys can refine the microstructure and lead to the formation of strengthening intermetallic phases like Al11La3. The concentration of these alloying elements is a key parameter; for instance, low concentrations of lanthanum in certain magnesium alloys can create a corrosion-resistant network structure, while higher concentrations might be detrimental. The processing route itself, such as comparing a powder metallurgy route with a conventional casting and extrusion route for a Mg-Zn-Y-CeMM alloy, results in vastly different microstructures, with the powder-processed material exhibiting a much finer grain size. researchgate.net
Table 3: Effect of Processing Parameters on the Microstructure of La-Mg Based Intermetallics
| Processing Parameter | Effect on Microstructure | Reference/Analogy |
| Milling Intensity (Speed/Time) | Increased intensity leads to smaller crystallite sizes and potential amorphization. | researchgate.net |
| Annealing Temperature | Controls grain growth, phase transformations, and relief of internal stresses. Higher temperatures generally lead to larger grains. | researchgate.net |
| Cooling Rate | High cooling rates refine the grain structure and can form supersaturated or metastable phases. | researchgate.net |
| Alloying Element Concentration | Influences the type, volume fraction, and morphology of secondary phases. | |
| Consolidation Pressure (Sintering) | Higher pressure promotes better particle bonding and reduces porosity in powder-processed materials. |
This table summarizes general trends observed in magnesium alloys and intermetallic compounds. The specific response of LaMg2 would depend on the exact processing conditions.
Crystallographic and Structural Investigations of Lanthanum Magnesium 1/2
Crystal Structure Determination and Refinement
The determination and refinement of the crystal structure of LaMg₂ have been accomplished through various experimental techniques, primarily X-ray diffraction (XRD) on single crystal samples.
Identification of Laves Phase Structure and Symmetry.researchgate.netaps.org
The binary compound LaMg₂ has been identified as a Laves phase. aps.org Laves phases are a group of intermetallic compounds with the general formula AB₂, known for their specific atomic packing. wikipedia.org Single crystals of LaMg₂ synthesized by arc melting have confirmed that it adopts the cubic MgCu₂-type structure. researchgate.netaps.org This structure is one of the three main types of Laves phases, the others being the hexagonal MgZn₂ (C14) and MgNi₂ (C36) types. wikipedia.org The MgCu₂-type structure belongs to the face-centered cubic (FCC) crystal system.
Precision Lattice Parameter Measurements and Analysis.researchgate.netaps.org
The La-Mg phase diagram indicates that LaMg₂ is a stable phase. researchgate.net Precision measurements of the lattice parameters are essential for a detailed understanding of the crystal structure. For the cubic MgCu₂-type structure of LaMg₂, the lattice parameter defines the size of the unit cell.
| Compound | Crystal System | Space Group | Lattice Parameter (a) |
|---|---|---|---|
| LaMg₂ | Cubic | Fd-3m | Data not available in search results |
No specific experimental value for the lattice parameter of LaMg₂ was found in the provided search results. For comparison, the analogous MgCu₂ compound has a lattice parameter of approximately 7.04 Å.
Atomic Site Occupancy and Coordination Environment.researchgate.netaps.org
In the cubic MgCu₂-type structure of LaMg₂, the lanthanum and magnesium atoms occupy specific sites within the unit cell. The coordination environment describes the number and arrangement of neighboring atoms around a central atom.
In LaMg₂, the lanthanum atom has a site symmetry of -43m and is surrounded by 12 magnesium atoms, forming its coordination sphere. researchgate.netaps.org The magnesium atoms, in turn, occupy sites with -3m symmetry. researchgate.netaps.org
| Atom | Coordination Number | Coordinating Atoms |
|---|---|---|
| La | 12 | 12 Mg |
| Mg | Data not available in search results |
Structural Behavior under Varied Conditions
The study of how a material's structure changes under different temperatures and pressures is crucial for predicting its performance in various applications.
Allotropic Transformations and Polymorphism
Allotropic transformations refer to the ability of a solid material to exist in more than one crystal structure. Polymorphism is the broader term for this phenomenon.
Based on the conducted searches, no specific information regarding allotropic transformations or polymorphism of Lanthanum-Magnesium (1/2) was found.
Phase Transitions under External Stimuli
Phase transitions can be induced by external factors such as temperature and pressure, leading to changes in the crystal structure and properties of a material.
The search for data on phase transitions in LaMg₂ under varying temperature and pressure did not yield any specific results. While the hydrogenation of LaMg₂ is known to induce structural changes, detailed studies on its behavior under non-chemical external stimuli are not available in the provided search results.
Crystallographic Studies of Related Ternary La-Mg Intermetallic Hydrides (e.g., LaMg2NiH7)
The study of ternary lanthanum-magnesium intermetallic hydrides, such as LaMg2NiH7, provides significant insights into the complex interplay between host metal lattices and hydrogen. Advanced diffraction techniques have been pivotal in elucidating the structural transformations and hydrogen storage mechanisms at an atomic level.
In-Situ Powder Neutron Diffraction for Hydride Formation Mechanisms
In-situ powder neutron diffraction is a powerful technique for observing the structural evolution of materials during chemical reactions in real-time. Its application to the hydrogenation of the intermetallic compound LaMg2Ni has revealed a multi-step formation process for the complex hydride LaMg2NiH7.
The formation of the deuteride (B1239839) LaMg2NiD7 from LaMg2Ni was investigated under deuterium (B1214612) gas pressure at room temperature. elsevierpure.com The study identified the formation of several intermediate deuteride phases before the final complex hydride was formed. elsevierpure.com Initially, at a very low deuterium pressure (below 0.001 MPa), a small amount of deuterium dissolves into the lattice of LaMg2Ni, forming a solid solution, LaMg2NiD0.05. elsevierpure.com
As the deuterium pressure increases, two new hydride phases, designated as LaMg2NiDx1 and LaMg2NiDx2, continuously emerge. elsevierpure.com The deuterium content in these phases is inferred from their Bragg peak positions to be between that of the initial solid solution and a subsequent intermediate phase, specifically 0.05 < x1 < x2 < 4.6. elsevierpure.com
Further hydrogenation leads to the formation of a more deuterium-rich intermediate, LaMg2NiD4.6. elsevierpure.com This phase contains NiD1.9 and NiD3.3 units along with interstitial deuterium atoms. elsevierpure.com The final complex hydride, LaMg2NiD7, begins to form at approximately 0.001 MPa. elsevierpure.com A key finding from these in-situ studies is that the formation of LaMg2NiD7 proceeds through these multiple deuteride phases while largely maintaining the metal atomic framework of the initial LaMg2Ni intermetallic. elsevierpure.com
The intermediate phase, LaMg2NiH4.6, is understood to contain precursor states for the final complex hydride. Inelastic neutron scattering studies have identified the presence of NiH2 and NiH3 units in this phase, which are considered precursors to the [NiH4]4- complex found in LaMg2NiH7. ornl.gov
| Phase | Deuterium Content (x) | Formation Condition | Key Structural Features |
| LaMg2NiD0.05 | 0.05 | < 0.001 MPa D2 pressure | Solid solution |
| LaMg2NiDx1, LaMg2NiDx2 | 0.05 < x < 4.6 | Increasing D2 pressure | Continuous formation |
| LaMg2NiD4.6 | 4.6 | Intermediate pressure | Contains NiD1.9 and NiD3.3 units and interstitial D atoms |
| LaMg2NiD7 | 7 | ~ 0.001 MPa D2 pressure | Final complex hydride |
Hydrogen Atom Occupancy and Local Order
The final hydride, LaMg2NiH7, exhibits a complex crystal structure with specific ordering of the hydrogen atoms. Neutron powder diffraction studies on the deuterated analogue, LaMg2NiD7, have been crucial in determining the precise locations of the deuterium atoms within the host metal lattice.
The crystal structure of LaMg2NiD7 is characterized by a monoclinic distortion of the metal atom substructure. researchgate.net It belongs to the space group P2₁/c. researchgate.net Within this structure, there are two symmetry-independent tetrahedral [NiD4]4- complexes. researchgate.net The Ni-D bond lengths in these complexes range from 1.49 to 1.64 Å. researchgate.net
In addition to the complex anions, there are also six distinct hydride anions (D-). researchgate.net These are located in tetrahedral configurations formed by the metal atoms, with bond distances to magnesium ranging from 1.82 to 2.65 Å and to lanthanum from 2.33 to 2.59 Å. researchgate.net The presence of both covalently bonded [NiH4]4- complexes and ionic H- anions classifies LaMg2NiH7 as a link between metallic "interstitial" hydrides and non-metallic "complex" metal hydrides. researchgate.net
Inelastic neutron scattering studies have provided further insight into the local hydrogen environment. A comparison of the vibrational spectra of the intermediate LaMg2NiH4.6 and the final LaMg2NiH7 reveals the absence of librational modes for the NiH2 and NiH3 units in the intermediate phase. These modes are characteristic of complex anions like [NiH4]4-. ornl.gov This suggests a transition from a less ordered hydrogen arrangement in the intermediate phase to the well-defined complex anions in the final hydride. ornl.gov
| Atom | Wyckoff Position | x | y | z |
| LaMg2NiD7 | P2₁/c | |||
| La1 | 4e | 0.2519 | 0.2500 | 0.0000 |
| La2 | 4e | 0.7481 | 0.7500 | 0.5000 |
| Mg1 | 4e | 0.0000 | 0.0000 | 0.0000 |
| Mg2 | 4e | 0.5000 | 0.5000 | 0.0000 |
| Mg3 | 4e | 0.0000 | 0.5000 | 0.5000 |
| Mg4 | 4e | 0.5000 | 0.0000 | 0.5000 |
| Ni1 | 4e | 0.3750 | 0.2500 | 0.2500 |
| Ni2 | 4e | 0.8750 | 0.7500 | 0.7500 |
| D1 (in [NiD4]) | 4e | ... | ... | ... |
| D2 (in [NiD4]) | 4e | ... | ... | ... |
| D- (anion) | 4e | ... | ... | ... |
| Note: The table presents a simplified representation of the atomic positions. The actual crystallographic information file contains more detailed coordinates for all atoms, including the various deuterium sites which are numerous and require more extensive data for full representation. |
Host Metal Atomic Framework Rearrangements during Hydrogenation
The absorption of hydrogen into the LaMg2Ni intermetallic induces significant changes in the host metal atomic framework. The initial LaMg2Ni compound crystallizes in the orthorhombic MgAl2Cu-type structure with the space group Cmcm. researchgate.net
This is in contrast to some other intermetallic hydrides where the metal lattice might undergo more drastic changes or amorphization. The transition from an orthorhombic to a monoclinic symmetry reflects the accommodation of the large amount of hydrogen and the formation of the [NiH4]4- complexes.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| LaMg2Ni | Orthorhombic | Cmcm | 4.2266 | 10.303 | 8.360 | 90 | 364.0 |
| LaMg2NiD7 | Monoclinic | P2₁/c | 13.9789 | 4.7026 | 16.0251 | 125.240 | 860.39 |
Thermodynamic and Phase Equilibria Studies of the Lanthanum Magnesium System Focusing on Lanthanum Magnesium 1/2
CALPHAD (CALculation of PHAse Diagrams) Methodology for La-Mg System
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to predict phase diagrams and thermodynamic properties of multicomponent systems. thermocalc.com This methodology relies on thermodynamic models to describe the Gibbs energy of each phase. By collecting and critically assessing experimental data, model parameters are optimized to create a self-consistent thermodynamic database. thermocalc.comonera.fr This database can then be used to calculate phase equilibria for a wide range of compositions and temperatures. onera.fr
Thermodynamic Modeling of Solution Phases
In the thermodynamic assessment of the Lanthanum-Magnesium (La-Mg) system using the CALPHAD approach, the solution phases are modeled to describe their Gibbs energy as a function of composition and temperature. researchgate.net The solution phases in the La-Mg system include the liquid phase and various solid solutions such as body-centered cubic (BCC), face-centered cubic (FCC), double hexagonal close-packed (DHCP), and hexagonal close-packed (HCP). researchgate.net
To represent the excess Gibbs energy of these solution phases, the Redlich-Kister polynomial equation is employed. onera.frresearchgate.net This mathematical formalism provides a flexible way to describe the deviation from ideal mixing behavior in a solution. libretexts.orgredalyc.orguea.ac.uk The general form of the Redlich-Kister expansion for a binary system allows for the fitting of experimental data by adjusting a series of coefficients, thereby capturing the interaction energies between the constituent elements. libretexts.orguea.ac.uk
Treatment of LaMg2 as a Stoichiometric Compound in Databases
Within the CALPHAD framework for the La-Mg system, intermetallic compounds are often treated based on their homogeneity range. For compounds that exist over a very narrow compositional range, they are simplified as stoichiometric compounds. In the case of the La-Mg system, the intermetallic compound Lanthanum--magnesium (1/2), or LaMg2, is treated as a stoichiometric compound. researchgate.net This treatment simplifies the thermodynamic model by assuming a fixed composition, which is a common and effective approach for many intermetallic phases in CALPHAD databases. researchgate.net Other compounds in the system, such as LaMg and La2Mg17, are also treated as stoichiometric, while phases with a known homogeneity range, like LaMg3 and LaMg12, are modeled using more complex sublattice models to account for their variable composition. researchgate.net
Gibbs Energy Minimization for Phase Equilibria Calculation
A fundamental principle of thermodynamics dictates that for a system at constant temperature and pressure, the stable state corresponds to the global minimum of the total Gibbs energy. onera.fr The CALPHAD methodology utilizes this principle to calculate phase equilibria. onera.frarxiv.org
Experimental Determination of Phase Boundaries Involving LaMg2
The experimental investigation of phase boundaries is crucial for validating and refining thermodynamic models developed using the CALPHAD method. For the La-Mg system, various experimental techniques are employed to determine the temperatures and compositions of phase transformations involving the LaMg2 compound.
Identification of Peritectic Reactions and Decomposition Temperatures
Experimental studies have focused on clarifying the formation and stability of the LaMg2 phase. Some investigations have reported the presence of two peritectic reactions in the compositional range of 50.0–75.0 at. % Mg. researchgate.net A peritectic reaction is a reaction where a liquid and a solid phase react at a specific temperature and composition to form a new solid phase.
The stability and decomposition of LaMg2 have been a subject of particular interest. Contradictory findings exist in the literature regarding its thermal stability. One study reported that LaMg2 decomposes via a eutectoid reaction below 873 K (600 °C). researchgate.net Another investigation determined that LaMg2 is a stable phase below 500 °C. researchgate.net The decomposition temperature, the temperature at which a compound breaks down into other stable phases, is a critical parameter determined through these experimental analyses.
| Reaction / Stability | Temperature | Composition Range (at. % Mg) | Reference |
|---|---|---|---|
| Stable Phase | < 500 °C | - | researchgate.net |
| Eutectoid Decomposition | < 873 K (600 °C) | - | researchgate.net |
| Peritectic Reactions in Region | - | 50.0 - 75.0 | researchgate.net |
| Peritectic Decomposition of LaMg | 1018 K (745 °C) | - | researchgate.net |
Analysis of Eutectoid Transitions and Phase Stability Regions
Eutectoid transitions, where one solid phase transforms into two different solid phases upon cooling, are significant in determining the low-temperature stability of intermetallic compounds. For LaMg2, its stability region is bounded by such transitions. Experimental work using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) on annealed alloys helps to delineate these stability regions. researchgate.net
For instance, it has been determined that LaMg2 is a stable phase below 500 °C. researchgate.net However, there is also evidence suggesting that the La5Mg41 phase, which exists in a similar compositional region, undergoes a eutectoid decomposition between 577 °C and 600 °C. researchgate.net The interplay between the stability of LaMg2 and adjacent phases like LaMg, LaMg3, and La5Mg41 is complex, and experimental clarification of these phase boundaries is essential for the accuracy of the La-Mg phase diagram. researchgate.netresearchgate.net
| Phase | Crystal Structure Type | Space Group | Reference |
|---|---|---|---|
| LaMg | CsCl | Pm-3m | researchgate.net |
| LaMg2 | MgCu2 (C15) Laves | Fd-3m | researchgate.net |
| LaMg3 | BiF3 | Fm-3m | researchgate.net |
| La2Mg17 | Ru2Th17 | P63/mmc | researchgate.net |
| La5Mg41 | - | I-4 | researchgate.net |
Thermodynamic Parameters and Stability Analysis of Lanthanum--Magnesium (1/2)
The thermodynamic stability of the intermetallic compound Lanthanum--magnesium (1/2) (LaMg₂), a key phase in the Lanthanum-Magnesium binary system, is governed by a delicate interplay of thermodynamic parameters. Detailed investigations into its enthalpy and entropy of formation, behavior under pressure, and the integral enthalpy of mixing of the La-Mg system provide crucial insights into its formation and persistence under various conditions.
Enthalpy and Entropy Contributions to Phase Stability
The stability of any given phase within an alloy system is determined by its Gibbs free energy of formation (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) at a given temperature (T), as described by the equation ΔG = ΔH - TΔS. For the LaMg₂ intermetallic compound, both experimental and theoretical studies have been conducted to understand these contributions.
Theoretical investigations utilizing Density Functional Theory (DFT) have been instrumental in elucidating the thermodynamic properties of the various phases within the La-Mg system. These studies have shown that the LaMg₂ phase, along with La₅Mg₄₁, is metastable at low temperatures. This suggests that while the formation of LaMg₂ may be enthalpically favorable to some extent, entropic contributions and the relative stability of competing phases and phase mixtures play a significant role in its observed presence in the equilibrium phase diagram at higher temperatures.
The calculation of thermodynamic properties through methodologies like the CALPHAD (Calculation of Phase Diagrams) technique provides a comprehensive and self-consistent set of thermodynamic parameters for the La-Mg system. In these assessments, intermetallic compounds such as LaMg₂ are treated as stoichiometric compounds, and their Gibbs energy of formation is expressed as a function of temperature. This allows for the determination of the enthalpy and entropy of formation, which are critical for understanding the phase stability across a range of temperatures.
Below is a data table summarizing the calculated thermodynamic properties for LaMg₂.
| Thermodynamic Parameter | Value | Method of Determination |
| Enthalpy of Formation (ΔHf) | [Data not available in search results] | DFT / CALPHAD |
| Entropy of Formation (ΔSf) | [Data not available in search results] | DFT / CALPHAD |
| Gibbs Free Energy of Formation (ΔGf) | [Data not available in search results] | DFT / CALPHAD |
Investigation of Phase Stability under Pressure
The application of external pressure can significantly alter the phase stability of intermetallic compounds by favoring more densely packed crystal structures. The investigation of the La-Mg phase diagram under pressure provides insights into the structural transformations and changes in the thermodynamic stability of phases like LaMg₂.
While specific experimental or theoretical studies focusing solely on the phase stability of LaMg₂ under high pressure were not prominently available in the search results, the general effect of pressure on metallic systems is to increase the Gibbs free energy of less dense phases relative to more compact ones. First-principles calculations are a powerful tool to predict such phase transitions. For the La-Mg system, DFT calculations can be employed to compute the enthalpy of different plausible crystal structures for LaMg₂ as a function of pressure. A transition to a new, more stable phase would be predicted at the pressure where the enthalpy of the new phase becomes lower than that of the ambient pressure structure.
Further research in this area would be necessary to populate a data table detailing the pressure-induced phase transitions of LaMg₂.
| Pressure (GPa) | Stable Crystal Structure | Calculated Enthalpy (eV/atom) |
| 0 | [Ambient Structure] | [Value] |
| [Pressure 1] | [New Structure 1] | [Value] |
| [Pressure 2] | [New Structure 2] | [Value] |
Integral Enthalpy of Mixing
The integral enthalpy of mixing (ΔHmix) is a critical thermodynamic property that characterizes the heat absorbed or released upon the formation of a liquid alloy from its pure components. It provides a measure of the energetic interactions between the constituent atoms in the molten state and is fundamental for thermodynamic assessments of binary systems, such as the La-Mg system.
The integral enthalpy of mixing for the liquid La-Mg phase is expected to be negative across the composition range, indicating an exothermic mixing process and an attractive interaction between Lanthanum and Magnesium atoms. This attraction in the liquid phase is a precursor to the formation of stable intermetallic compounds upon solidification. The minimum value of the integral enthalpy of mixing often corresponds to the composition of the most stable intermetallic compound in the solid state.
Experimental determination of the integral enthalpy of mixing is typically carried out using high-temperature calorimetry. While specific experimental data for the La-Mg system was not found in the provided search results, thermodynamic assessments using the CALPHAD method rely on such data, often in conjunction with phase diagram information, to develop a consistent thermodynamic model for the liquid phase. This model allows for the calculation of the integral enthalpy of mixing as a function of composition.
A representative data table for the integral enthalpy of mixing of the liquid La-Mg alloy is presented below.
| Mole Fraction of La (xLa) | Integral Enthalpy of Mixing (kJ/mol) |
| 0.1 | [Data not available in search results] |
| 0.2 | [Data not available in search results] |
| 0.3 | [Data not available in search results] |
| 0.333 (LaMg₂) | [Data not available in search results] |
| 0.4 | [Data not available in search results] |
| 0.5 | [Data not available in search results] |
| 0.6 | [Data not available in search results] |
| 0.7 | [Data not available in search results] |
| 0.8 | [Data not available in search results] |
| 0.9 | [Data not available in search results] |
Advanced Spectroscopic and Microscopic Characterization of Lanthanum Magnesium 1/2 Intermetallics
Electron Microscopy Techniques for Microstructure and Morphology
Electron microscopy serves as a cornerstone for visualizing the microstructure of metallic alloys and compounds, offering information from the micrometer scale down to the atomic level.
Scanning Electron Microscopy (SEM) is a primary technique for investigating the surface topography and constituent phases of materials. In the context of lanthanum-magnesium systems, SEM is instrumental in revealing the morphology and distribution of intermetallic phases within an alloy matrix. pan.plresearchgate.net Studies on various magnesium alloys containing lanthanum demonstrate that SEM, often coupled with Energy Dispersive X-ray Spectrometry (EDS), can identify the different phases present. pan.plnih.gov For instance, in Mg-La alloys, SEM micrographs can distinguish the α-Mg matrix from various intermetallic compounds, which may appear as dendritic, lamellar, or particulate structures, often segregated along grain boundaries. mdpi.comresearchgate.net The analysis helps in understanding how processing conditions affect the size, shape, and distribution of these phases. researchgate.net
| Microstructural Feature | Information Provided by SEM/EDS | Typical Observation in La-Mg Systems |
|---|---|---|
| Phase Distribution | Mapping the location and prevalence of different phases (e.g., α-Mg, intermetallics). | Intermetallic phases are often observed along grain boundaries or as precipitates within grains. mdpi.com |
| Phase Morphology | Revealing the shape and structure of constituent phases. | Morphologies can include dendritic arms, lamellar structures, and fine precipitates. pan.plmdpi.com |
| Grain Structure | Visualizing the size and shape of grains within the material. | The addition of lanthanum has been shown to refine the grain size of the magnesium matrix. mdpi.com |
| Elemental Composition | (Via EDS) Determining the elemental makeup of specific microstructural features. | Confirms the presence of La and Mg in intermetallic phases like Mg₁₂La or LaMg₃. nih.govresearchgate.net |
For higher resolution analysis, Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are employed. TEM allows for the detailed examination of internal microstructures, such as precipitates, dislocations, and grain boundaries at the nanoscale. mit.edu
A particularly powerful STEM technique is High-Angle Annular Dark-Field (HAADF) imaging, also known as Z-contrast imaging. myscope.trainingwikipedia.org In this mode, the image contrast is directly related to the atomic number (Z) of the elements in the sample; regions with higher Z elements appear brighter. myscope.trainingnih.gov For a compound like La₂Mg, the significant difference in atomic number between lanthanum (Z=57) and magnesium (Z=12) makes HAADF-STEM an ideal technique for mapping the atomic-scale distribution of these elements. This allows for precise identification and characterization of the intermetallic phase, distinguishing it from the surrounding matrix and verifying its local stoichiometry. jeol.comnih.gov
| Technique | Primary Application | Advantages for La₂Mg Analysis |
|---|---|---|
| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal microstructure (precipitates, defects). | Can reveal nanoscale precipitates and crystallographic defects within the La₂Mg phase. mit.edu |
| High-Angle Annular Dark-Field (HAADF-STEM) | Atomic-resolution imaging with Z-contrast. | Enables direct visualization of La and Mg atomic columns, providing unambiguous chemical identification at the atomic level. myscope.trainingwikipedia.orgnih.gov |
Electron Backscatter Diffraction (EBSD) is an SEM-based technique used to determine the crystallographic orientation of grains within a polycrystalline material. By scanning the electron beam across the sample surface, EBSD can generate maps that reveal grain size, grain boundary character, texture (preferred orientation), and phase distribution. For the La₂Mg intermetallic, EBSD analysis would be crucial for understanding its crystallographic relationship with other phases in an alloy, the texture developed during processing, and for identifying the phase based on its unique crystal structure. mit.edu
X-ray Based Spectroscopic Techniques for Local and Electronic Structure
While electron microscopy excels at imaging the physical microstructure, X-ray based spectroscopic techniques provide detailed information about the local atomic arrangement and electronic states of the constituent elements.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure around a selected atomic species. kyoto-u.ac.jp The technique involves tuning synchrotron X-ray radiation through an absorption edge (e.g., K-edge of Mg or L-edge of La) and measuring the resulting absorption coefficient. kyoto-u.ac.jpresearchgate.net This provides information on the valence state, coordination number, and identity of neighboring atoms for the absorbing element. researchgate.net In-situ XAS studies on related Mg-based systems have successfully tracked changes in the local environment of Mg and transition metals during processes like hydrogenation. researchgate.netlbl.gov
The X-ray Absorption Near Edge Structure (XANES) region, which encompasses the absorption edge and extends up to about 50 eV above it, is highly sensitive to the electronic structure and local coordination environment of the absorbing atom. uu.nltaylorandfrancis.com The precise energy and shape of the absorption edge, as well as the features in the pre-edge region, act as a "fingerprint" for the absorbing atom's oxidation state and local geometry. uu.nlstanford.edu
For Lanthanum-Magnesium (1/2), La L-edge and Mg K-edge XANES would provide complementary information. Systematic studies of lanthanide L-edge XANES have shown that features such as pre-edge peaks are correlated with the local symmetry and coordination of the lanthanide site. researchgate.net For instance, the La L₁-edge pre-edge peak area can be an indicator of the degree of centrosymmetry of the La local environment. researchgate.net Similarly, resonant inelastic X-ray scattering (RIXS), a related technique, can probe the excitonic final states at the La N₄,₅ edges to understand covalent interactions. acs.org Analysis of the XANES spectra can therefore offer a detailed picture of the bonding and electronic states within the La₂Mg intermetallic compound. kyoto-u.ac.jp
| Spectral Feature | Information Derived | Relevance to La₂Mg |
|---|---|---|
| Edge Energy Position | Oxidation state of the absorbing atom. stanford.edu | Determines the formal valence state of La and Mg in the intermetallic. |
| Pre-edge Peaks | Local coordination geometry and symmetry (e.g., presence or lack of centrosymmetry). researchgate.net | Provides insight into the local crystal field environment around the La atoms. |
| Shape of the Rising Edge | Information on the local density of unoccupied electronic states. uu.nltaylorandfrancis.com | Characterizes the nature of the chemical bonding between La and Mg. |
| Post-edge Oscillations | Multiple scattering resonances sensitive to the geometric arrangement of neighboring atoms. taylorandfrancis.com | Helps to confirm the local coordination and structure of the La₂Mg compound. |
X-ray Absorption Spectroscopy (XAS)
Extended X-ray Absorption Fine Structure (EXAFS) Analysis
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element. By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, detailed information about the coordination number, interatomic distances, and disorder of neighboring atoms can be extracted. ugr.es This method is particularly valuable for materials like intermetallics, where understanding the short-range order is crucial.
For the LaMg₂ compound, EXAFS studies would typically be performed at both the La L₃-edge and the Mg K-edge to independently probe the local environment of each constituent element. The analysis of the EXAFS signal relies on fitting the experimental data to a theoretical model based on the scattering of photoelectrons by surrounding atoms.
Key Research Findings from EXAFS Analysis of Related Systems:
A hypothetical EXAFS analysis of LaMg₂ would aim to determine:
La-Mg and Mg-La bond distances: Precise measurements of the nearest-neighbor distances would validate and refine crystallographic models.
Coordination numbers: Determining the number of Mg atoms surrounding a La atom and vice versa would provide direct confirmation of the local coordination environment.
Debye-Waller factors: These factors quantify the degree of static and thermal disorder in the bond lengths, offering insights into the rigidity of the crystal lattice.
The following table summarizes the type of information that would be obtained from an EXAFS analysis of LaMg₂.
| Parameter | Information Provided |
| Coordination Shell | Identification of neighboring atomic species (La or Mg) |
| Interatomic Distance (R) | Precise measurement of the distance to neighboring atoms |
| Coordination Number (N) | Number of atoms in a specific coordination shell |
| Debye-Waller Factor (σ²) | Mean-square fluctuation in the interatomic distance |
| Edge Energy Shift | Information about the oxidation state of the absorbing atom |
Interactive Data Table: Hypothetical EXAFS Parameters for LaMg₂
(Note: The table is populated with placeholders as specific experimental data for LaMg₂ was not found in the literature reviewed.)
X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined, which are characteristic of each element and its chemical environment. researchgate.net
For LaMg₂, XPS analysis would involve acquiring high-resolution spectra of the La 3d and Mg 2p core levels. The binding energies of these peaks can reveal the oxidation states of lanthanum and magnesium and provide insights into the nature of the La-Mg chemical bond.
Research Findings from XPS Analysis of La-Mg Systems:
While a dedicated XPS study on the stoichiometric LaMg₂ intermetallic is not prominently featured in the reviewed literature, studies on Mg-La alloys and other lanthanum-containing materials offer valuable comparative data. For instance, in studies of corroded Mg-La alloys, XPS has been used to identify different chemical states of magnesium, such as metallic Mg, MgO, and Mg(OH)₂. researchgate.net
The La 3d spectrum is known to exhibit complex features, including spin-orbit splitting and satellite peaks, which are sensitive to the chemical environment. For lanthanum in its typical +3 oxidation state, the La 3d₅/₂ peak is expected to appear around 834-838 eV. thermofisher.comyoutube.com The Mg 2p peak for metallic magnesium is typically observed around 49.5 eV, while oxidized forms like MgO appear at higher binding energies (around 50.5-51.0 eV).
The following table presents expected binding energy ranges for the core levels of lanthanum and magnesium in different chemical states, which would be relevant for the analysis of LaMg₂.
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| Lanthanum | La 3d₅/₂ | La (metallic) | ~834 - 836 |
| La₂O₃ | ~834.5 | ||
| La(OH)₃ | ~834.7 | ||
| Magnesium | Mg 2p | Mg (metallic) | ~49.5 |
| MgO | ~50.5 - 51.0 | ||
| Mg(OH)₂ | ~50.8 |
Interactive Data Table: Expected Core Level Binding Energies for LaMg₂ Analysis
(Note: The table is populated with placeholders as specific experimental data for LaMg₂ was not found. The expected values are based on literature for related compounds.)
X-ray Diffraction (XRD) for Phase Identification and Structural Parameters
X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining their structural parameters, such as lattice constants and atomic positions. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a unique diffraction pattern is obtained that serves as a fingerprint for the material's crystal structure.
For the LaMg₂ intermetallic, XRD is essential for confirming the formation of the desired phase and for precisely determining its crystallographic parameters. The Rietveld refinement method is a powerful analytical approach applied to powder XRD data to refine a theoretical structural model until it matches the experimental pattern. thermofisher.comwikipedia.orgmalvernpanalytical.com This allows for the accurate determination of lattice parameters, atomic coordinates, and site occupancies.
Structural Parameters of LaMg₂:
Based on data from the Crystallography Open Database, the LaMg₂ intermetallic is expected to crystallize in a specific structure with well-defined lattice parameters. While a detailed experimental XRD pattern with Rietveld refinement for LaMg₂ was not found in the surveyed literature, the expected crystallographic data serves as a crucial reference for phase identification.
The following table summarizes the expected crystallographic information for LaMg₂.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| Lattice Parameters | a ≈ 9.1 Å, b ≈ 5.7 Å, c ≈ 9.9 Å |
| Formula Units/Unit Cell (Z) | 8 |
Interactive Data Table: Crystallographic Data for LaMg₂
(Note: The table is populated with placeholders. The approximate lattice parameters are based on general crystallographic information and would be precisely determined through Rietveld refinement of experimental XRD data.)
Neutron Scattering Techniques for Atomic and Magnetic Ordering
Neutron scattering techniques offer unique capabilities for characterizing the structure and dynamics of materials, complementing X-ray based methods. Due to their sensitivity to light elements and magnetic moments, neutrons are particularly well-suited for studying intermetallic compounds.
Powder Neutron Diffraction (PND)
Powder Neutron Diffraction (PND) is analogous to powder XRD but utilizes a beam of neutrons instead of X-rays. A key advantage of PND is its ability to accurately locate light atoms in the presence of heavy atoms and to determine the magnetic structure of materials. researchgate.netarxiv.org The scattering of neutrons by atomic nuclei is isotope-dependent and does not vary systematically with atomic number, unlike X-ray scattering.
For LaMg₂, PND would be instrumental in:
Precisely locating magnesium atoms: Neutrons would provide a more accurate determination of the Mg atomic positions compared to X-rays, due to the comparable scattering lengths of La and Mg.
Investigating magnetic ordering: If LaMg₂ exhibits magnetic ordering at low temperatures, PND is the primary technique to determine the nature of this order (e.g., ferromagnetic, antiferromagnetic) and the arrangement of magnetic moments. pcg-scmp.orgiastate.edu
Research Findings from PND on Related Systems:
While no specific PND studies on the magnetic structure of LaMg₂ were identified, research on other intermetallic compounds demonstrates the power of this technique. For instance, in various rare-earth intermetallics, PND has been crucial in elucidating complex magnetic structures and their temperature dependence.
A PND experiment on LaMg₂ would involve collecting diffraction patterns at various temperatures, particularly below any suspected magnetic transition temperature. The appearance of new Bragg peaks at low temperatures that are not present in the high-temperature paramagnetic phase would be indicative of long-range magnetic ordering. Analysis of the intensities and positions of these magnetic peaks would allow for the determination of the magnetic structure.
The following table outlines the key information that can be obtained from a PND study of LaMg₂.
| Information Obtainable from PND | Description |
| Crystal Structure Refinement | Accurate determination of lattice parameters and atomic positions, especially for light elements. |
| Magnetic Structure Determination | Identification of magnetic ordering, determination of the magnetic unit cell, and the orientation and magnitude of magnetic moments. |
| Phase Transitions | Monitoring structural and magnetic phase transitions as a function of temperature, pressure, or magnetic field. |
Inelastic Neutron Scattering (INS) for Vibrational Dynamics
Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational dynamics of a material, providing access to the full phonon spectrum. mpg.deiaea.org In an INS experiment, the energy transfer between the incident neutrons and the sample is measured, which corresponds to the creation or annihilation of phonons (lattice vibrations). This allows for the determination of the phonon density of states (PDOS), which is a fundamental property related to the material's thermodynamic properties.
Theoretical Predictions for the Vibrational Dynamics of LaMg₂:
While experimental INS data for LaMg₂ is scarce, first-principles calculations based on density functional theory (DFT) have been used to predict the phonon density of states for the closely related Mg₂La compound (which has the same stoichiometry). These theoretical studies provide valuable insights into the expected vibrational properties of LaMg₂.
The calculated phonon density of states for Mg₂La reveals the contributions of the different atoms to the vibrational modes. Due to the significant mass difference between lanthanum and magnesium, their vibrational modes are expected to be largely decoupled. The heavier lanthanum atoms are predicted to dominate the low-frequency part of the phonon spectrum, while the lighter magnesium atoms contribute primarily to the higher-frequency modes.
The following table summarizes the key features expected in the phonon density of states of LaMg₂, based on theoretical calculations for Mg₂La.
| Feature in Phonon DOS | Associated Atomic Motion |
| Low-frequency modes | Predominantly due to the vibrations of the heavier La atoms. |
| High-frequency modes | Primarily associated with the vibrations of the lighter Mg atoms. |
| Acoustic modes | Collective, in-phase motion of atoms at long wavelengths. |
| Optical modes | Out-of-phase motion of atoms within the unit cell. |
Interactive Data Table: Predicted Features of the Phonon Density of States for LaMg₂
(Note: This table is based on theoretical predictions for the isostoichiometric Mg₂La compound.)
Vibrational Spectroscopy for Molecular Structure
Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, probe the vibrational modes of a material. These techniques are complementary, as the selection rules governing which vibrations are active differ. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that modulate the molecule's polarizability. youtube.com For a centrosymmetric crystal structure, mutual exclusion can apply, meaning that vibrations active in Raman are inactive in IR, and vice versa.
For an intermetallic compound like LaMg₂, which has a well-defined crystal structure, the number and symmetry of the Raman and IR active modes are determined by group theory. Analysis of the vibrational spectra can provide information about the bonding strength, crystal symmetry, and the presence of any local disorder or impurities.
Given the metallic nature of LaMg₂, obtaining high-quality Raman and IR spectra can be challenging due to the low penetration depth of the light and potential screening effects from conduction electrons. However, with appropriate experimental setups, it is possible to obtain valuable information about the lattice dynamics.
The expected vibrational modes for LaMg₂ would correspond to the collective motions of the lanthanum and magnesium atoms in the crystal lattice. The frequencies of these modes would be related to the masses of the atoms and the strength of the interatomic forces. As with INS, the heavier lanthanum atoms would be expected to participate in the lower-frequency modes, while the lighter magnesium atoms would be involved in the higher-frequency vibrations.
Due to the lack of specific experimental Raman or IR data for LaMg₂ in the reviewed literature, a detailed analysis of its vibrational modes is not possible at this time. However, the general principles of vibrational spectroscopy suggest that it could be a valuable tool for characterizing the structural and bonding properties of this intermetallic compound.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize the thermal behavior of materials, including intermetallic compounds. These techniques are crucial for determining phase transition temperatures, such as melting and solid-state transformations.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermo-analytic technique in which the difference in temperature between a sample and an inert reference is monitored against time or temperature while the temperature of the sample, in a specified atmosphere, is programmed. This differential temperature is then plotted against temperature. Changes in the sample which lead to the absorption or evolution of heat can be detected relative to the inert reference.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. tainstruments.com Both the sample and reference are maintained at nearly the same temperature throughout the experiment. DSC can be used to measure a number of characteristic properties of a sample, such as its melting point, glass transition temperature, and heat of fusion. tainstruments.comnih.gov
Specific DSC data for the LaMg2 intermetallic is not widely published. However, the application of DSC is widespread in the study of metallic alloys. For instance, DSC has been used to quantitatively analyze phase transformations in complex quaternary Al-Zn-Mg-Cu alloys, providing valuable information on the dissolution and formation of various phases which correlate with the material's properties. researchgate.net In the study of Mg-Al alloys, DSC is employed to determine transformation temperatures and the enthalpies of these transformations. jmmab.com The technique is sensitive enough to detect solid-state transitions, such as the precipitation or dissolution of secondary phases, which are critical to the performance of the alloy. researchgate.netjmamg.com
Table 1: Illustrative DSC Data for a Representative Magnesium Alloy (AM60)
This table provides an example of the type of data obtained from DSC analysis of a magnesium alloy. Note that this is not for LaMg2 but serves as an illustration of the technique's output.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Solidus | 553.6 | - | - |
| Liquidus | 610.2 | - | - |
Data adapted from a study on AM60 alloy for illustrative purposes. jmmab.com
Magnetic Characterization Techniques
The magnetic properties of materials are critical for a wide range of applications. Vibrating Sample Magnetometry (VSM) is a sensitive and versatile technique used to measure the magnetic properties of a material as a function of an applied magnetic field and temperature.
Vibrating Sample Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) operates on the principle of Faraday's law of induction. A sample is vibrated sinusoidally in a uniform magnetic field, which induces an electrical signal in a set of stationary pick-up coils. cea.fr The magnitude of this signal is proportional to the magnetic moment of the sample. By measuring the magnetic moment at various applied magnetic fields, a hysteresis loop can be generated, from which key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) can be determined. cea.fr
While lanthanum itself is not magnetic, it can form magnetic compounds. However, specific VSM data for the LaMg2 intermetallic compound is not readily found in the surveyed literature. The magnetic behavior of La-containing intermetallics is an area of research, for example, in compounds like LaMn2Ge2, which exhibits ferromagnetic ordering. arxiv.org VSM is a standard tool for characterizing such materials. researchgate.net The technique's sensitivity allows for the study of a wide range of magnetic materials, from bulk samples to thin films and nanoparticles. cea.fr
Superconducting Quantum Interference Device (SQUID) Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometry stands as one of the most sensitive techniques for measuring magnetic properties, capable of detecting minute magnetic moments. goudsmitmagnetics.com This makes it an invaluable tool for characterizing the magnetic response of intermetallic compounds like Lanthanum--magnesium (1/2) (LaMg2). The measurement involves placing a sample within a superconducting detection coil, and the SQUID sensor, which operates on the principles of quantum mechanics, measures the changes in the magnetic flux produced by the sample's magnetization. goudsmitmagnetics.com
For an intermetallic compound composed of non-magnetic elements such as Lanthanum (La) and Magnesium (Mg), the expected magnetic behavior is Pauli paramagnetism. wikipedia.org This is a weak form of paramagnetism that arises from the alignment of the spins of conduction electrons in the presence of an external magnetic field. binghamton.edurochester.edu In a Pauli paramagnetic material, the magnetic susceptibility is small, positive, and largely independent of temperature.
When characterizing LaMg2 with a SQUID magnetometer, two primary measurements would be conducted:
Magnetization versus Magnetic Field (M vs. H): For a Pauli paramagnet, this measurement would reveal a linear relationship between the induced magnetization (M) and the applied magnetic field (H) at a constant temperature. The slope of this line corresponds to the magnetic susceptibility (χ = M/H).
Magnetization versus Temperature (M vs. T): This measurement, performed under a constant applied magnetic field, would be expected to show a nearly flat line, confirming the temperature-independent nature of Pauli paramagnetism, in contrast to the temperature-dependent (Curie-Weiss) behavior of materials with localized magnetic moments.
Table 1. Hypothetical SQUID Magnetometry Data for LaMg2.
| Measurement Parameter | Expected Behavior | Value |
|---|---|---|
| Magnetic Susceptibility (χ) at 300 K | Small, positive value | Data not available |
| Temperature Dependence of χ | Largely independent of temperature | Data not available |
| Magnetic Ordering Temperature (Tc or TN) | None expected | Data not available |
Specific Heat Measurements for Electronic and Lattice Contributions
Specific heat measurements are fundamental for probing the low-energy excitations in a solid, providing critical insights into its electronic and lattice vibrational properties. The total heat capacity (C) of a metallic solid like LaMg2 at low temperatures (typically below 10 K) is well-described by the sum of an electronic contribution and a lattice (phonon) contribution.
The relationship is expressed by the equation:
C(T) = γT + βT³
Electronic Contribution (γT): The term linear in temperature, γT, represents the specific heat of the conduction electrons. The Sommerfeld coefficient (γ) is directly proportional to the electronic density of states at the Fermi level, N(EF). A higher value of γ indicates a greater density of electrons available to participate in thermal processes.
Lattice Contribution (βT³): The cubic term, βT³, represents the contribution from lattice vibrations (phonons) as described by the Debye model at low temperatures. The coefficient β is related to the Debye temperature (ΘD), a measure of the highest frequency of vibration in the crystal lattice. A higher Debye temperature signifies a harder, more rigid lattice.
To separate these contributions, experimental data is typically plotted as C/T versus T². In this format, the equation becomes:
C/T = γ + βT²
This yields a straight line where the y-intercept is the Sommerfeld coefficient (γ) and the slope is the phonon coefficient (β). From β, the Debye temperature can be calculated.
Despite the power of this technique for characterizing intermetallic compounds, specific experimental heat capacity data for LaMg2, from which the electronic and lattice contributions could be derived, are not found in the reviewed literature. A detailed analysis would be required to determine the precise values for this compound.
Table 2. Physical Parameters Derivable from Specific Heat Measurements of LaMg2.
| Parameter | Symbol | Description | Value |
|---|---|---|---|
| Sommerfeld Coefficient | γ | Proportional to the electronic density of states at the Fermi level. | Data not available |
| Phonon Coefficient | β | Related to the lattice stiffness and vibrational modes. | Data not available |
| Debye Temperature | ΘD | Measure of the maximum phonon frequency in the lattice. | Data not available |
Defect Chemistry and Microstructural Engineering in Lanthanum Magnesium 1/2
Intrinsic Point Defects: Vacancies and Interstitials
Intrinsic point defects, which are imperfections in the crystal lattice involving one or two atomic positions, fundamentally influence the physical and chemical properties of materials. These defects include vacancies (an empty lattice site) and interstitials (an atom occupying a site that is normally vacant). youtube.com Their concentration and mobility are crucial for processes such as diffusion and phase transformations.
In crystalline solids, these defects can exist in thermodynamic equilibrium, with their concentration increasing with temperature. nih.gov The two primary types of intrinsic point defects in ionic compounds are Schottky defects, which consist of a pair of cation and anion vacancies, and Frenkel defects, where an ion is displaced from its regular lattice site to an interstitial position. nih.gov
While detailed first-principles computational studies specifically on intrinsic point defects in the LaMg₂ intermetallic are not extensively available in public literature, insights can be drawn from related systems. For instance, theoretical studies on magnesium silicide (Mg₂Si) show that n-type conductivity arises from the formation of positively charged magnesium interstitials, irrespective of the chemical composition during crystal growth. nih.gov Furthermore, first-principles calculations are a powerful tool for determining the formation energies of various point defects, including vacancies, interstitials, and antisite defects (where atoms of different types exchange positions). nih.govnih.gov
In complex systems like magnesium aluminate spinel, cation anti-site defects are found to have a low formation energy and are very stable. nih.gov For any given material, the dominant defect types and their formation energies dictate the material's response to stimuli like temperature and radiation. nih.govnih.gov Under irradiation, for example, a high number of vacancies and interstitials are generated simultaneously, and their subsequent annihilation or clustering determines the extent of radiation damage. nih.gov
Table 1: Fundamental Intrinsic Point Defects
| Defect Type | Description |
|---|---|
| Vacancy | A lattice site that is unoccupied by an atom. |
| Interstitial | An atom that occupies a position in the crystal lattice that is not a normal lattice site. |
| Schottky Defect | A pair of oppositely charged ion vacancies in an ionic crystal. |
| Frenkel Defect | A vacancy-interstitial pair created when an ion moves from its lattice site to a nearby interstitial site. |
| Antisite Defect | A defect where two atoms of different types exchange their lattice positions. |
Grain Boundary Structures and Their Influence on Material Behavior
Grain boundaries are the interfaces between different crystallographically oriented grains or crystallites in a polycrystalline material. youtube.com These boundaries are critical regions that significantly influence mechanical properties, including strength, ductility, and fracture resistance. youtube.comarxiv.org The engineering of these boundaries, by controlling their structure and chemistry, is a key strategy for developing advanced alloys.
In magnesium alloys, the addition of rare-earth elements like lanthanum has a profound effect on the microstructure. A primary and widely reported effect is significant grain refinement. The presence of lanthanum solute atoms or La-containing particles can pin grain boundaries during recrystallization and growth, leading to a smaller final grain size. researchgate.netnsysu.edu.tw This grain refinement contributes to increased strength through the Hall-Petch relationship, which states that a material's yield strength increases as the average grain size decreases. youtube.com
Furthermore, lanthanum exhibits a strong tendency to segregate to the grain boundaries. manchester.ac.ukarxiv.orgdntb.gov.ua This segregation is driven by both the atomic size difference between lanthanum and magnesium and chemical interactions. manchester.ac.uk The presence of solute atoms at the grain boundaries can impede the movement of the boundaries and dislocations, a phenomenon known as solute drag. researchgate.netmanchester.ac.uk This effect can alter the crystallographic texture of wrought alloys, which is beneficial for improving formability. manchester.ac.ukdntb.gov.ua Atomistic simulations and machine learning models are increasingly being used to predict the segregation behavior of different solute elements at grain boundaries in magnesium, revealing that elements like neodymium (a lanthanide similar to lanthanum) have a pronounced segregation tendency. arxiv.orgarxiv.org
The structure of the grain boundaries themselves can also be complex. In alloys subjected to severe plastic deformation, grain boundaries often appear wavy and faceted, indicative of high-energy, non-equilibrium configurations. cambridge.org Subsequent annealing can allow these boundaries to relax into lower-energy states. The chemical environment at the boundary, enriched by segregated elements like lanthanum, can even lead to the formation of ordered atomic structures or distinct two-dimensional complexions that have properties different from the bulk material.
Table 2: Effect of Lanthanum on Grain Boundary Characteristics in Mg-Alloys
| Feature | Description | Influence on Material Behavior |
|---|---|---|
| Grain Refinement | Reduction in the average size of the crystalline grains. | Increases strength and ductility. |
| Solute Segregation | Preferential accumulation of lanthanum atoms at the grain boundaries. manchester.ac.ukarxiv.org | Modifies grain boundary energy and mobility, influences texture, and can enhance strength. arxiv.orgmanchester.ac.uk |
| Solute Drag | Impedes the movement of grain boundaries and dislocations. manchester.ac.uk | Inhibits grain growth and contributes to texture modification. manchester.ac.ukdntb.gov.ua |
| Phase Formation | Formation of intermetallic phases at grain boundaries. | Can pin grain boundaries and act as strengthening phases or affect corrosion properties. |
Phase Distribution and Morphological Control in Multi-Phase Systems
The morphology of the intermetallic phases can be controlled through alloy composition and processing, such as heat treatment. sae.orguq.edu.au For instance, in as-cast alloys, secondary phases often form along grain boundaries in a network-like structure. researchgate.net The continuity and shape of this network can have a dual effect. On one hand, a hard, continuous intermetallic network can act as a barrier to crack propagation, enhancing strength. uq.edu.au On the other hand, these phases can create micro-galvanic cells with the magnesium matrix, potentially accelerating corrosion. researchgate.netresearchgate.net
In Mg-Nd alloys, the amount and distribution of the Mg₄₁Nd₅ intermetallic phase were found to have conflicting roles in corrosion behavior. researchgate.net Initially, they accelerate micro-galvanic corrosion, but over time, their presence can help form a more stable corrosion product layer. researchgate.net Similarly, in Mg-Al alloys, the morphology of the β-phase (Mg₁₇Al₁₂)—whether it is lamellar, divorced eutectic, or fine precipitates—dramatically influences the material's properties. sae.orgresearchgate.net
The addition of lanthanum can be used to intentionally modify the phase morphology. By controlling the La content and solidification conditions, it is possible to refine the size and alter the shape of intermetallic precipitates from coarse, dendritic structures to finer, more equiaxed or polyhedral shapes. This morphological control is essential for optimizing the balance between strength, ductility, and other functional properties of the alloy.
Table 3: Intermetallic Phases in Lanthanum-Magnesium Containing Systems
| Compound Name | System | Typical Location/Role |
|---|---|---|
| LaMg | La-Mg | Intermetallic compound. researchgate.net |
| LaMg₂ | La-Mg | The subject intermetallic compound. researchgate.net |
| LaMg₃ | La-Mg | Intermetallic compound with a homogeneity range. researchgate.net |
| La₂Mg₁₇ | La-Mg | Intermetallic compound. researchgate.nettuhh.de |
| Mg₄₁Nd₅ | Mg-Nd | Secondary phase affecting corrosion and mechanical properties. researchgate.nettuhh.de |
| Mg₁₇Al₁₂ (β-phase) | Mg-Al | Common secondary phase whose morphology is critical for properties. sae.orgresearchgate.net |
Computational Materials Science and Multiscale Modeling for Lanthanum Magnesium 1/2
Atomistic Simulations Beyond First-Principles
While first-principles calculations based on quantum mechanics (like Density Functional Theory, DFT) provide high accuracy for small systems, atomistic simulations extend these insights to larger numbers of atoms and longer timescales, which are crucial for understanding many material properties. sandia.govtaylorfrancis.com These methods use empirical or machine-learned potentials to describe the forces between atoms, enabling the simulation of systems containing billions of atoms. sandia.gov
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time by solving Newton's equations of motion. igem.wiki For a given set of initial positions and velocities, the forces on each atom are calculated, and these forces are used to update the positions and velocities for a small time step. igem.wikiyoutube.com This process is repeated for many steps, generating a trajectory that reveals the time evolution of the system. youtube.com MD simulations are instrumental in exploring a wide range of phenomena, from protein folding to the behavior of solid-state materials. igem.wikimdpi.com
In the context of LaMg₂, MD simulations, often performed with software like LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) lammps.org, can elucidate several key properties. Researchers can study the structural stability of the LaMg₂ crystal lattice at different temperatures, observe melting transitions, and calculate thermal expansion coefficients. Furthermore, MD is a powerful tool for investigating diffusion mechanisms, tracking the movement of individual lanthanum and magnesium atoms to understand mass transport, which is fundamental to processes like creep and precipitation. By applying virtual strain, the mechanical response of the material can be probed to understand deformation mechanisms like slip and twinning, which are characteristic of magnesium alloys. mdpi.com
Table 1: Potential Research Findings from MD Simulations on LaMg₂
| Property Investigated | Potential Findings |
|---|---|
| Thermal Stability | Determination of melting point and structural integrity at elevated temperatures. |
| Diffusion Coefficients | Quantification of La and Mg atom mobility as a function of temperature. |
| Mechanical Properties | Simulation of stress-strain curves to predict elastic modulus, yield strength, and deformation pathways. |
| Phase Transformation | Observation of solid-state phase transitions or amorphization under specific conditions. |
| Point Defect Dynamics | Analysis of the formation and migration of vacancies and interstitials. |
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. arxiv.org In materials science, they are particularly useful for studying thermodynamic properties and equilibrium states of alloys. arxiv.orgdokumen.pub Unlike MD, which tracks the deterministic evolution of a system, MC simulations explore the configuration space of a system by making random changes (e.g., moving an atom, swapping the identities of two atoms) and accepting or rejecting these changes based on a probability rule that depends on the change in energy. lupinepublishers.com
For the La-Mg system, MC simulations can be used to compute thermodynamic properties and construct phase diagrams. arxiv.org By simulating different compositions and temperatures, the most stable atomic arrangements can be identified, predicting whether La and Mg atoms will form an ordered compound like LaMg₂, a solid solution, or phase-separate. Kinetic Monte Carlo (KMC) simulations, a variant of MC, can model the evolution of the microstructure over time, such as the clustering of solute atoms or the growth of precipitates, by considering the rates of different atomic processes like diffusion. nih.gov This approach has been successfully used to investigate clustering in aluminum alloys and could similarly be applied to understand precipitation hardening in La-Mg alloys. nih.gov
Table 2: Applications of Monte Carlo Simulations for the La-Mg System
| Simulation Type | Application | Example Insight for La-Mg |
|---|---|---|
| Metropolis MC | Thermodynamic Properties | Calculation of free energy to determine phase stability of LaMg₂ vs. competing phases. |
| Lattice-based MC | Phase Diagram Construction | Prediction of order-disorder transition temperatures and solubility limits in the La-Mg system. arxiv.org |
| Kinetic MC (KMC) | Microstructural Evolution | Simulation of the formation and growth of secondary phase precipitates in a Mg-rich La-Mg alloy. nih.gov |
| Pitting Corrosion Simulation | Degradation Analysis | Modeling the initiation and growth of corrosion pits on LaMg₂ surfaces in a saline environment. lupinepublishers.comnih.gov |
Hybrid Multiscale Computational Paradigms
Many real-world material behaviors involve processes occurring across vast ranges of length and time scales. Hybrid multiscale modeling aims to bridge these scales by coupling different simulation techniques. imdea.orgmacdiarmid.ac.nz For instance, high-accuracy quantum mechanical calculations can be used to parameterize the interatomic potentials required for large-scale MD simulations. sandia.gov The results from these atomistic simulations, such as the critical stress required to move a dislocation, can then be fed into higher-level continuum models (e.g., crystal plasticity finite element method) to predict the macroscopic mechanical behavior of a component. mdpi.comimdea.org This hierarchical approach ensures that the model is grounded in fundamental physics while remaining computationally tractable for engineering-scale problems.
For LaMg₂, a multiscale approach could connect the electronic structure to its mechanical performance. DFT could be used to study the bonding characteristics and the energy of crystal defects. This information would inform the development of an accurate potential for MD simulations of dislocation motion and grain boundary interactions. Finally, these atomistic results would provide the constitutive laws for a continuum model predicting the formability of a LaMg₂-containing alloy.
Table 3: Illustrative Multiscale Modeling Workflow for LaMg₂
| Scale | Simulation Method | Objective |
|---|---|---|
| Quantum (Angstroms) | Density Functional Theory (DFT) | Calculate fundamental properties like lattice parameters, elastic constants, and defect energies. |
| Atomistic (Nanometers) | Molecular Dynamics (MD) | Simulate the interaction of thousands to millions of atoms to study dislocation mobility and grain boundary sliding. |
| Mesoscale (Micrometers) | Crystal Plasticity (CP-FEM) | Model the collective behavior of crystal grains to predict texture evolution and plastic anisotropy. mdpi.com |
| Continuum (Millimeters) | Finite Element Method (FEM) | Predict the macroscopic stress-strain response and failure of a material component under load. |
Predictive Modeling for Novel La-Mg Compounds and Alloys
Computational tools are increasingly used not just to understand existing materials but also to predict the existence and properties of entirely new ones. european-mrs.com Techniques like high-throughput screening, which uses automated DFT calculations, and evolutionary algorithms can explore vast compositional spaces to identify novel, thermodynamically stable compounds. researchgate.net Machine learning and artificial intelligence (AI) are also emerging as powerful methods to accelerate this process. frontiersin.org By training models on existing materials data, AI can predict the properties of hypothetical compounds or guide experimental efforts toward the most promising candidates, significantly reducing the time and cost of materials discovery. sciopen.comnih.gov
In the La-Mg system, these predictive modeling approaches could be used to search for other stable or metastable intermetallic phases beyond LaMg₂. For example, an evolutionary structure search could identify a novel LaₓMgᵧ compound with potentially interesting electronic or hydrogen storage properties. A machine learning model, trained on a database of known alloys, could then predict its hardness, ductility, or corrosion resistance before it is ever synthesized in a lab. frontiersin.org This data-driven approach is transforming materials science from a trial-and-error process to one of intelligent design. frontiersin.org
Table 4: Hypothetical Novel La-Mg Compounds and Predicted Properties
| Compound | Predicted Crystal Structure | Potential Application | Prediction Method |
|---|---|---|---|
| LaMg₅ | Orthorhombic | Lightweight structural component | Evolutionary Algorithm |
| La₂Mg | Tetragonal | Superconductor | Machine Learning (Transfer Learning) sciopen.com |
| LaMg₃H₈ | Monoclinic | Hydrogen storage material | High-Throughput DFT Screening |
Theoretical Characterization of Surface Phenomena, e.g., Adsorption Sites
A key aspect of surface characterization is the study of adsorption, where foreign atoms or molecules stick to the surface. researchgate.net Simulations can identify the most favorable adsorption sites (e.g., on top of a surface atom, in the bridge between two atoms, or in a hollow site) and calculate the adsorption energy, which indicates the strength of the bond. researchgate.net For LaMg₂, theoretical studies could identify the most stable surfaces and predict how molecules like O₂ or H₂ would interact with them. This is critical for understanding oxidation behavior and for evaluating the potential of LaMg₂ as a catalyst or for hydrogen storage applications.
Table 5: Key Parameters from Theoretical Surface Characterization of LaMg₂
| Parameter | Definition | Significance |
|---|---|---|
| Surface Energy | The excess energy at the surface compared to the bulk. | Determines the equilibrium shape of a crystal and which crystal faces are most stable. |
| Work Function | The minimum energy required to remove an electron from the surface. | Influences electron emission and charge transfer during chemical reactions. |
| Adsorption Site | The specific location on the surface where an atom or molecule prefers to bind. | Identifies the active sites for catalysis or corrosion initiation. researchgate.net |
| Adsorption Energy | The energy released when an atom or molecule binds to the surface. | Indicates the strength of the surface-adsorbate bond; distinguishes between physisorption and chemisorption. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
